Benzene, 1-nitro-4-(phenylmethoxy)-
Description
Nomenclature and Chemical Identity
The precise identification of a chemical compound is crucial for accurate scientific communication. This section details the standardized naming conventions and identifiers for Benzene (B151609), 1-nitro-4-(phenylmethoxy)-.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound. In addition to its formal designation, it is also known by several common synonyms. nist.gov
The IUPAC name is Benzene, 1-nitro-4-(phenylmethoxy)- . nist.gov Common synonyms for this compound include:
1-(Benzyloxy)-4-nitrobenzene scbt.comsielc.com
Benzyl (B1604629) p-nitrophenyl ether nist.govchemeo.com
4-Benzyloxynitrobenzene nist.govchemeo.com
p-(Benzyloxy)nitrobenzene nist.govchemeo.com
Ether, benzyl p-nitrophenyl nist.govchemeo.com
Table 1: Nomenclature of Benzene, 1-nitro-4-(phenylmethoxy)-
| Identifier Type | Identifier |
| IUPAC Name | Benzene, 1-nitro-4-(phenylmethoxy)- nist.gov |
| Common Synonyms | 1-(Benzyloxy)-4-nitrobenzene, Benzyl p-nitrophenyl ether, 4-Benzyloxynitrobenzene, p-(Benzyloxy)nitrobenzene, Ether, benzyl p-nitrophenyl nist.govscbt.comsielc.comchemeo.com |
The Chemical Abstracts Service (CAS) has assigned the registry number 1145-76-2 to this compound, ensuring its unique identification in chemical databases. nist.govnist.govscbt.comsielc.com
The molecular formula for Benzene, 1-nitro-4-(phenylmethoxy)- is C₁₃H₁₁NO₃ . nist.govscbt.com This formula indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of the compound is approximately 229.23 g/mol . nist.govnist.govscbt.com
Table 2: Physical and Chemical Identity of Benzene, 1-nitro-4-(phenylmethoxy)-
| Property | Value |
| CAS Registry Number | 1145-76-2 nist.govnist.govscbt.comsielc.com |
| Molecular Formula | C₁₃H₁₁NO₃ nist.govscbt.com |
| Molecular Weight | 229.23 g/mol nist.govnist.govscbt.com |
Structural Characteristics and Chemical Behavior
The arrangement of atoms and functional groups within a molecule dictates its chemical properties and reactivity.
Benzene, 1-nitro-4-(phenylmethoxy)- is classified as a nitroaromatic compound. scbt.com This classification is due to the presence of a nitro group (-NO₂) attached to a benzene ring. Nitroaromatic compounds are a class of organic molecules that are characterized by the presence of one or more nitro functional groups bonded to an aromatic ring system.
The chemical behavior of Benzene, 1-nitro-4-(phenylmethoxy)- is significantly influenced by its two substituents: the nitro group (-NO₂) and the benzyloxy group (-OCH₂C₆H₅).
The nitro group is a strong electron-withdrawing group. msu.edu This means it pulls electron density away from the benzene ring, making the ring less reactive towards electrophilic substitution reactions. libretexts.org This deactivating effect is a well-documented characteristic of nitro-substituted aromatic compounds. libretexts.org
Research Significance and Context
The utility of Benzene, 1-nitro-4-(phenylmethoxy)- in scientific research is primarily as a building block or intermediate compound. Its structure, featuring a reactive nitro group and a stable benzyl ether, makes it a valuable precursor in multi-step synthetic pathways.
Role in Organic Synthesis Research
In the field of organic synthesis, Benzene, 1-nitro-4-(phenylmethoxy)- is recognized as an important intermediate. researchgate.net A simple and high-yield synthesis method for this compound has been developed using readily available starting materials like 4-nitrophenol (B140041) and benzyl bromide. researchgate.net
The benzyl ether group within the molecule is a key feature, as benzyl ethers are widely used as protecting groups for alcohols and phenols during the synthesis of complex natural products. researchgate.net The reduction of the nitro group is a common transformation, allowing for the introduction of an amine group, which opens up further synthetic possibilities. For instance, the reduction of nitrobenzene (B124822) to phenylhydroxylamine using zinc dust is a well-established method in organic chemistry. orgsyn.org The strategic placement of substituents on a benzene ring is a core concept in the synthesis of polysubstituted benzenes, where the order of reactions is critical to achieving the desired isomer. libretexts.org The presence of both the nitro group and the benzyloxy group on the same benzene ring presents interesting challenges and opportunities for regioselective reactions.
Potential Applications in Advanced Materials and Pharmaceutical Development
The structure of Benzene, 1-nitro-4-(phenylmethoxy)- makes it a precursor with potential in both materials science and medicinal chemistry.
In pharmaceutical development , it serves as a key intermediate in the synthesis of biologically active compounds. researchgate.net Notably, it has been used in the creation of irreversible inhibitors of tyrosine kinases, a class of enzymes crucial in cellular signaling pathways and a major target in cancer therapy. researchgate.net Furthermore, many nitro-containing compounds are known to exhibit anti-bacterial and other biological activities, highlighting the pharmaceutical potential of intermediates like this one. researchgate.net While benzene itself is a known human carcinogen and its use is restricted in drug manufacturing, this compound is used as a starting material and is transformed into other molecules during the synthesis process. fda.govfda.gov
In the realm of advanced materials , while direct applications of Benzene, 1-nitro-4-(phenylmethoxy)- are not extensively documented, its structural motifs are found in materials with interesting properties. For example, phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals. nih.gov These materials are crucial for applications in display technologies and other advanced optical systems. nih.gov The synthesis of such liquid crystals often involves the esterification of substituted phenols, such as 4-benzyloxyphenol, a close structural relative to the compound of interest. nih.gov This suggests that derivatives of Benzene, 1-nitro-4-(phenylmethoxy)- could be explored for the development of new liquid crystalline materials.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Synonym(s) |
|---|---|
| Benzene, 1-nitro-4-(phenylmethoxy)- | 4-Benzyloxynitrobenzene, Benzyl p-nitrophenyl ether chemeo.comnist.govnih.gov |
| 4-Nitrophenol | p-Nitrophenol industrialchemicals.gov.au |
| Benzyl bromide | - |
| 4-Benzyloxyphenol | - |
| Phenylhydroxylamine | β-Phenylhydroxylamine orgsyn.org |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | BDBB nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVUXLHIVNBVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074462 | |
| Record name | Benzene, 1-nitro-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-76-2 | |
| Record name | Benzyl 4-nitrophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Benzyloxy)nitrobenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145762 | |
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| Record name | 4-Benzyloxynitrobenzene | |
| Source | DTP/NCI | |
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| Record name | Benzene, 1-nitro-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
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| Record name | p-(benzyloxy)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.223 | |
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Synthetic Methodologies and Reaction Mechanisms
Established Synthetic Pathways
The traditional synthesis of Benzene (B151609), 1-nitro-4-(phenylmethoxy)- relies on well-established organic reactions, including nitration and nucleophilic substitution. These pathways offer reliable, albeit sometimes harsh, conditions for obtaining the desired product.
Nitration of Phenyl Methoxy (B1213986) Compounds
The direct nitration of phenyl methoxy compounds, such as anisole, is a fundamental electrophilic aromatic substitution reaction. google.com The reaction typically involves a nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, meaning it increases the electron density of the benzene ring and directs the incoming nitro group to the positions ortho and para to it. libretexts.org However, this method presents challenges in regioselectivity, often leading to a mixture of isomeric products and potential oxidation byproducts under the harsh acidic conditions. orgchemres.org
To circumvent these issues, alternative nitrating agents have been explored. For instance, in situ generation of acetyl nitrate (B79036) from concentrated nitric acid and acetic anhydride (B1165640) can be employed. google.com Another modern approach uses N-nitrosaccharin, a bench-stable and recyclable reagent, which can act as a controllable source of the nitronium ion under milder conditions, offering improved functional group tolerance. nih.gov
Substitution Reactions for Nitro and Phenylmethoxy Group Introduction
The synthesis of Benzene, 1-nitro-4-(phenylmethoxy)- can be approached by strategically introducing the nitro and phenylmethoxy groups in separate steps. The order of these introductions is crucial due to the directing effects of the substituents. libretexts.org
Introduction of the Nitro Group: The nitro group is a strong deactivating, meta-directing group. libretexts.orgmsu.edu It is typically introduced via electrophilic aromatic substitution using a mixture of nitric and sulfuric acid. masterorganicchemistry.com Starting with benzene, nitration would yield nitrobenzene (B124822).
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic aromatic substitution reaction. For this to occur, the benzene ring must be activated towards nucleophilic attack. The presence of a strong electron-withdrawing group, such as a nitro group, in the para position to a leaving group (like a halogen) facilitates this reaction. wikipedia.org
Therefore, a logical synthetic sequence involves the nitration of a precursor like chlorobenzene (B131634) to form 4-nitrochlorobenzene. The nitro group activates the ring for subsequent nucleophilic substitution, where the chloride is displaced by a benzyloxy nucleophile. wikipedia.org
| Reaction Step | Reagents | Mechanism | Role of Substituent |
| Nitration | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution | Introduction of the deactivating nitro group. |
| Phenylmethoxylation | Benzyl (B1604629) alcohol / Base | Nucleophilic Aromatic Substitution | The nitro group activates the ring for nucleophilic attack. |
Reaction of p-Nitrophenol with Benzyl Chloride
A common and effective method for synthesizing Benzene, 1-nitro-4-(phenylmethoxy)- is through the Williamson ether synthesis. This reaction involves the O-alkylation of p-nitrophenol with benzyl chloride. academicpublishers.org The phenolic proton of p-nitrophenol is acidic and can be removed by a base, such as potassium carbonate or sodium hydroxide (B78521), to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride and displacing the chloride ion to form the ether linkage. researchgate.net The use of nanocatalysts has been explored to improve the selectivity of this reaction. academicpublishers.org A similar synthesis has been reported using benzyl bromide, achieving a high yield. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reaction Type |
| p-Nitrophenol | Benzyl Chloride | Base (e.g., KOH, K₂CO₃) | Benzene, 1-nitro-4-(phenylmethoxy)- | Williamson Ether Synthesis |
Reaction of 1-Chloronitrobenzene with Benzyl Alcohol
Another viable synthetic route is the reaction between 1-chloro-4-nitrobenzene (B41953) and benzyl alcohol. researchgate.net In this nucleophilic aromatic substitution, the electron-withdrawing nitro group in the para position makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by a nucleophile. wikipedia.org Benzyl alcohol, in the presence of a strong base like potassium hydroxide, forms the benzyl alkoxide, which then acts as the nucleophile, displacing the chloride from the aromatic ring. researchgate.net This method can be performed in a solvent like dimethyl sulphoxide. prepchem.com
Advanced Synthetic Approaches and Intensification
Phase Transfer Catalysis in Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.orgjetir.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports one of the reactants (usually the anion) from the aqueous or solid phase into the organic phase where the other reactant is soluble, thereby enabling the reaction to proceed. crdeepjournal.orgresearchgate.net
The synthesis of Benzene, 1-nitro-4-(phenylmethoxy)- from 1-chloronitrobenzene and benzyl alcohol is significantly enhanced by PTC. researchgate.net In this system, the base (e.g., potassium hydroxide) and the resulting benzyl alkoxide are in a solid or aqueous phase, while the 1-chloronitrobenzene is in an organic solvent. The PTC facilitates the transfer of the alkoxide into the organic phase to react.
Research has demonstrated that the use of ultrasound (sonochemistry) in conjunction with PTC can further intensify the reaction. researchgate.net This US-PTC approach has been shown to be more efficient than conventional methods, leading to higher conversions of 1-chloronitrobenzene under optimized conditions. researchgate.net
| Parameter | Condition | Effect on Reaction |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates transfer of alkoxide to the organic phase. |
| Ultrasound Power | 200 W | Increases reaction rate and conversion. |
| Temperature | 60 °C | Higher temperature increases reaction rate. |
| Stirring Speed | Optimized for mixing | Ensures efficient contact between phases. |
This intensified approach not only improves the reaction efficiency but also aligns with the principles of green chemistry by potentially reducing reaction times and energy consumption. jetir.org
Ultrasound-Assisted Intensified Synthesis
A highly efficient method for synthesizing 1-benzyloxy-4-nitrobenzene involves the use of ultrasound to intensify the reaction, particularly under phase-transfer catalysis (PTC) conditions. researchgate.net This approach has been demonstrated to be more effective than conventional methods. researchgate.net
The process involves the reaction of 4-chloronitrobenzene with benzyl alcohol, catalyzed by potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). researchgate.net The application of ultrasound (typically 40 kHz, 200 W) to the batch reactor significantly enhances the reaction rate and conversion efficiency. researchgate.net Research has established that a maximum conversion of 98% can be achieved under optimized conditions. researchgate.net
The intensification is attributed to the effects of acoustic cavitation, which improves mass transfer between the different phases of the heterogeneous reaction mixture. The reaction rate is influenced by several factors, as detailed in the table below. researchgate.net
| Parameter | Effect on Reaction Rate | Optimal Condition |
| Amount of PTC | Increases with higher amount | - |
| Ultrasonic Power | Increases with higher power | 200 W |
| Stirring Speed | Increases with higher speed | - |
| Temperature | Increases with higher temperature | 60 °C |
| Solvent Volume | Decreases with lower volume | - |
| Ultrasonic Duty Cycle | - | 50% |
| Data derived from a study on ultrasound-assisted synthesis. researchgate.net |
This demonstrates the significant process intensification benefits of using ultrasound for the synthesis of Benzene, 1-nitro-4-(phenylmethoxy)-. researchgate.net
Mechanistic Studies of Formation Reactions
The formation of Benzene, 1-nitro-4-(phenylmethoxy)- can proceed through different mechanistic routes, primarily electrophilic or nucleophilic aromatic substitution, depending on the chosen starting materials.
Electrophilic Aromatic Substitution Mechanisms
One potential, though less direct, pathway involves the electrophilic aromatic substitution (EAS) on a precursor molecule. The hallmark of an EAS reaction is the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The reaction generally proceeds via a two-step mechanism. masterorganicchemistry.commsu.edu
Step 1 (Rate-Determining): The aromatic ring acts as a nucleophile, attacking the electrophile (E+). This disrupts the ring's aromaticity and forms a positively charged carbocation intermediate, known as a benzenonium ion or sigma complex. masterorganicchemistry.commsu.edu
Step 2 (Fast): A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.comyoutube.com
In the context of forming the target molecule, one could envision the nitration of benzyl phenyl ether. Here, the electrophile is the nitronium ion (NO₂⁺), which is typically generated from nitric acid (HNO₃) with a strong acid catalyst like sulfuric acid (H₂SO₄). youtube.comuomustansiriyah.edu.iq The benzyloxy group (-OCH₂C₆H₅) already present on the ring is an activating, ortho-, para-directing group. Therefore, the nitration would yield a mixture of ortho- and para-isomers, with Benzene, 1-nitro-4-(phenylmethoxy)- being the para-product. The benzenonium ion intermediate is stabilized by resonance, particularly when the attack is at the ortho and para positions. msu.edu The presence of the electron-withdrawing nitro group on a benzene ring deactivates it towards further electrophilic attack. youtube.com
Nucleophilic Aromatic Substitution (SNAr) Pathways
A more common and direct route for synthesizing Benzene, 1-nitro-4-(phenylmethoxy)- is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This mechanism is characteristic of aromatic rings that contain a good leaving group (like a halide) and are activated by strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism is a two-step addition-elimination process: libretexts.org
Step 1 (Addition): A nucleophile attacks the carbon atom bearing the leaving group. youtube.com In this case, the nucleophile would be the benzyl alkoxide ion (C₆H₅CH₂O⁻), and the aromatic substrate would be a p-halonitrobenzene, such as 4-chloronitrobenzene or 4-fluoronitrobenzene. chemdad.comresearchgate.net This attack disrupts the aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group, which stabilizes the intermediate. wikipedia.orgyoutube.com
Step 2 (Elimination): The leaving group (e.g., Cl⁻) is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and forms the final ether product. libretexts.orgyoutube.com
The presence of the nitro group para to the halogen is essential, as it allows for the delocalization of the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate and facilitating the reaction. wikipedia.orgmasterorganicchemistry.com If the nitro group were in the meta position, it would not be able to stabilize the intermediate through resonance, and the reaction would be significantly slower. masterorganicchemistry.comlibretexts.org
Role of Catalysts in Reaction Kinetics and Selectivity
Catalysts play a pivotal role in the synthesis of Benzene, 1-nitro-4-(phenylmethoxy)-, especially in the context of SNAr reactions under heterogeneous conditions. Phase-transfer catalysts (PTCs) are particularly effective. researchgate.net
In the synthesis starting from 4-chloronitrobenzene and benzyl alcohol, a strong base like potassium hydroxide (KOH) is used to deprotonate the benzyl alcohol, forming the nucleophilic benzyl alkoxide. researchgate.net However, the reactants may exist in separate phases (e.g., an organic phase for 4-chloronitrobenzene and a solid or aqueous phase for the potassium benzylate). A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is used to overcome this phase barrier. researchgate.net
The mechanism of PTC action involves the exchange of the catalyst's counter-ion (bromide) for the alkoxide anion, forming an ion pair (e.g., [TBAB]⁺[C₆H₅CH₂O]⁻). This new ion pair is soluble in the organic phase, allowing it to transport the nucleophile to where the 4-chloronitrobenzene substrate is located. researchgate.net This transfer of the active reagent into the reaction phase dramatically increases the concentration of the nucleophile in the vicinity of the substrate, leading to a significant increase in the reaction rate. researchgate.net Studies have shown that the reaction rate generally increases with a higher concentration of the PTC. researchgate.net The catalyst facilitates the reaction under milder conditions and often with improved yields and easier work-up procedures. researchgate.net
Chemical Transformations and Reactivity Studies
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the benzene (B151609) ring to which it is attached and is itself susceptible to a variety of chemical transformations.
Reduction to Amino Group
The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion can be achieved through various methods, including catalytic hydrogenation and the use of metals in acidic media. siu.eduorganic-chemistry.org
Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to Benzene, 1-nitro-4-(phenylmethoxy)-, include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. siu.edu The reaction is typically carried out in solvents like ethanol (B145695) or ethyl acetate.
Metal-Acid Systems: The reduction can also be accomplished using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). organic-chemistry.orgwikipedia.org This method is often used in laboratory settings.
Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) are also capable of reducing nitro groups. siu.edu
The product of this reduction is 4-(phenylmethoxy)aniline, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
| Reagent/System | Description |
| H₂/Pd/C | Catalytic hydrogenation using palladium on carbon. youtube.com |
| H₂/PtO₂ | Catalytic hydrogenation using platinum(IV) oxide (Adam's catalyst). siu.edu |
| H₂/Raney Ni | Catalytic hydrogenation using Raney nickel. siu.edu |
| Fe/HCl | Reduction using iron metal in the presence of hydrochloric acid. organic-chemistry.org |
| Sn/HCl | Reduction using tin metal in the presence of hydrochloric acid. wikipedia.org |
| Zn/HCl | Reduction using zinc metal in the presence of hydrochloric acid. |
| Na₂S₂O₄ | Reduction using sodium hydrosulfite. siu.edu |
| Na₂S | Reduction using sodium sulfide. siu.edu |
Influence on Aromatic Ring Reactivity
The nitro group is a powerful deactivating group in electrophilic aromatic substitution reactions. libretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the benzene ring to which it is attached. organic-chemistry.orgacs.org This deactivation makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org
Furthermore, the nitro group is a meta-director. During electrophilic aromatic substitution, it directs incoming electrophiles to the meta position (C-3 and C-5 relative to the nitro group). This is because the resonance structures of the carbocation intermediate formed during ortho or para attack place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement. libretexts.org
Reactivity of the Phenylmethoxy Group
The phenylmethoxy group, also known as a benzyl (B1604629) ether, serves as a protecting group for the phenolic oxygen. Its reactivity is primarily centered on its cleavage to deprotect the phenol (B47542).
Cleavage and Deprotection Methods of Benzyl Ethers
The cleavage of benzyl ethers is a common step in multi-step organic synthesis. Several methods are available, with the choice depending on the other functional groups present in the molecule. wikipedia.org
Catalytic Hydrogenolysis: This is the most common and often preferred method for benzyl ether cleavage. youtube.comcommonorganicchemistry.com The reaction is carried out with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.com This method is mild and typically gives high yields of the corresponding alcohol (in this case, 4-nitrophenol) and toluene (B28343) as a byproduct. youtube.com It is important to note that this method is incompatible with other reducible functional groups, such as alkenes or alkynes, which would also be hydrogenated.
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is less common due to its harshness and lack of selectivity, as it is limited to substrates that are not sensitive to acid. organic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can be used to cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, particularly with photoirradiation. organic-chemistry.orgacs.org
| Reagent/System | Conditions | Notes |
| H₂/Pd/C | Catalytic hydrogenation youtube.comcommonorganicchemistry.com | Mild and high-yielding, but not compatible with other reducible groups. acs.org |
| BCl₃·SMe₂ | Mild Lewis acid complex organic-chemistry.org | Offers good selectivity in the presence of other protecting groups. organic-chemistry.org |
| DDQ | Photoirradiation organic-chemistry.orgacs.org | An oxidative method. organic-chemistry.org |
| Strong Acids | e.g., HBr, HI | Harsh conditions, limited substrate scope. youtube.com |
Oxidative Transformations
The benzylic methylene (B1212753) group (the -CH₂- of the phenylmethoxy group) is susceptible to oxidation. Depending on the reagents and reaction conditions, this can lead to the formation of different products. For example, oxidation can convert the benzyl ether into a benzoate (B1203000) ester. siu.edunih.gov Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for such transformations. wikipedia.org More selective methods using hypervalent iodine reagents have also been developed to oxidize benzyl ethers to benzoate esters. siu.edu
Aromatic Ring Reactivity
The molecule contains two distinct aromatic rings with different substituents, leading to different reactivities in electrophilic aromatic substitution reactions.
The Nitro-Substituted Ring: As discussed in section 3.1.2., the benzene ring bearing the nitro group is strongly deactivated and will undergo electrophilic substitution at the meta position relative to the nitro group only under harsh conditions. libretexts.orgmsu.edu
The Phenyl Ring of the Phenylmethoxy Group: The ether oxygen of the phenylmethoxy group is an activating group. libretexts.org It can donate electron density to the attached phenyl ring via resonance, making this ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. This activating effect directs incoming electrophiles to the ortho and para positions of this ring.
Therefore, in an electrophilic aromatic substitution reaction involving Benzene, 1-nitro-4-(phenylmethoxy)-, the substitution is expected to occur preferentially on the activated phenyl ring of the phenylmethoxy group at the ortho and para positions.
Electrophilic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene derivatives. The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. The rate and regioselectivity of EAS are highly dependent on the nature of the substituents already present on the ring. nih.govchemguide.co.uk
In Benzene, 1-nitro-4-(phenylmethoxy)-, the benzyloxy group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. libretexts.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be donated to the benzene ring, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. chemguide.co.uk Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, which destabilizes the arenium ion and slows the reaction rate significantly. youtube.commasterorganicchemistry.com
When an activating and a deactivating group are present, the activating group's influence on the reaction rate and regioselectivity is generally dominant. stackexchange.com
Nucleophilic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aromatic compounds, particularly those bearing strong electron-withdrawing groups. chemistrysteps.comlibretexts.org These reactions involve a nucleophile replacing a leaving group on the aromatic ring.
The presence of the nitro group strongly activates the benzene ring of Benzene, 1-nitro-4-(phenylmethoxy)- towards nucleophilic attack. numberanalytics.comlibretexts.org The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, a critical factor for the reaction to proceed. libretexts.orglibretexts.org This activation is most effective at the ortho and para positions relative to the nitro group. libretexts.orglibretexts.org
For a typical SNAr reaction to occur, a good leaving group, such as a halide, must be present at the position of nucleophilic attack. chemistrysteps.comlibretexts.org In the case of Benzene, 1-nitro-4-(phenylmethoxy)-, there are no such leaving groups attached to the ring carbons. While the benzyloxy group is located at the activated para position, alkoxy groups are generally poor leaving groups under typical SNAr conditions. Therefore, nucleophilic aromatic substitution involving the displacement of the benzyloxy group is not a facile process. The reaction would more likely occur if a halogen were present at one of the positions activated by the nitro group.
Regioselectivity and Reaction Directing Effects of Substituents
The regioselectivity, or the orientation of substitution, is determined by the combined directing effects of the existing substituents. stackexchange.com
Benzyloxy Group (-OCH₂C₆H₅): This is an ortho, para-director. By donating electron density, it preferentially directs incoming electrophiles to the positions ortho and para to itself. libretexts.org
Nitro Group (-NO₂): This is a meta-director. By withdrawing electron density, it directs incoming electrophiles to the meta position relative to itself, as the ortho and para positions are more strongly deactivated. masterorganicchemistry.comlibretexts.org
In Benzene, 1-nitro-4-(phenylmethoxy)-, the two groups are para to each other. The powerful activating and ortho, para-directing benzyloxy group will dictate the position of further electrophilic substitution. The positions ortho to the benzyloxy group (C2 and C6) are also meta to the nitro group. This reinforcing effect means that electrophilic substitution is strongly favored at these positions. The incoming electrophile will attack the positions least deactivated by the nitro group and most activated by the benzyloxy group. youtube.comstackexchange.com
Therefore, the nitration or halogenation of Benzene, 1-nitro-4-(phenylmethoxy)- is expected to yield predominantly the 2-substituted product (1-benzyloxy-2-substituted-4-nitrobenzene).
Comparative Analysis with Related Nitroaromatic Compounds
Structural Similarities and Reactivity Differences (e.g., Nitrobenzene (B124822), p-Nitrophenol, p-Nitroanisole)
The reactivity of Benzene, 1-nitro-4-(phenylmethoxy)- can be better understood by comparing it with structurally related nitroaromatic compounds. All these compounds feature a nitro group on a benzene ring, but differ in the substituent at the para position.
| Compound | Para Substituent | Activating/Deactivating Nature of Para Substituent | Overall Reactivity in EAS |
| Nitrobenzene | -H | (Reference) | Strongly Deactivated |
| p-Nitrophenol | -OH (Hydroxyl) | Strongly Activating | Activated relative to nitrobenzene |
| p-Nitroanisole | -OCH₃ (Methoxy) | Strongly Activating | Activated relative to nitrobenzene |
| Benzene, 1-nitro-4-(phenylmethoxy)- | -OCH₂C₆H₅ (Benzyloxy) | Strongly Activating | Activated relative to nitrobenzene |
Nitrobenzene is significantly less reactive towards electrophilic substitution than benzene due to the strong deactivating effect of the nitro group. openstax.org Further substitution, such as nitration, requires harsh conditions and proceeds slowly to yield the meta-disubstituted product. chemguide.co.uklibretexts.org
p-Nitrophenol is more reactive than nitrobenzene because the hydroxyl group is a powerful activating group. libretexts.org The lone pairs on the oxygen atom can participate in resonance, donating electron density to the ring and stabilizing the intermediate of electrophilic attack. In nucleophilic aromatic substitution, the nitro group activates the ring, but the phenolic proton is acidic and can be removed by a base, forming a phenoxide ion which is an even stronger activating group for some reactions but can also act as a nucleophile itself.
p-Nitroanisole features a methoxy (B1213986) group (-OCH₃), which is also a strong activating, ortho, para-director. libretexts.org Its reactivity in electrophilic substitution is comparable to that of p-nitrophenol and significantly higher than that of nitrobenzene. In nucleophilic aromatic substitution, compounds like 4-nitrochlorobenzene are readily converted to 4-nitroanisole (B1192098) by reaction with methoxide, highlighting the susceptibility of nitro-activated rings to such reactions when a good leaving group is present. wikipedia.org
Benzene, 1-nitro-4-(phenylmethoxy)- is structurally very similar to p-nitroanisole, with a benzyloxy group instead of a methoxy group. The electronic effects of the methoxy and benzyloxy groups are very similar; both are strong resonance donors and weak inductive withdrawers. Therefore, their reactivity profiles are expected to be very similar, being much more reactive than nitrobenzene in electrophilic substitution.
Impact of Different Substituents on Reaction Pathways
The nature of the substituent para to the nitro group has a profound impact on the available reaction pathways.
Nucleophilic Substitution: For nucleophilic aromatic substitution to occur via the addition-elimination (SNAr) mechanism, a suitable leaving group is required at an activated position. libretexts.orglibretexts.org While the nitro group activates the ring in all these compounds, the reaction pathway depends on what can be displaced. In a compound like 4-nitrochlorobenzene, the chlorine atom is the leaving group. wikipedia.org In p-nitrophenol, p-nitroanisole, and Benzene, 1-nitro-4-(phenylmethoxy)-, the hydroxyl and alkoxy/benzyloxy groups are poor leaving groups. Therefore, without another leaving group on the ring, these compounds are not prone to SNAr reactions that displace these groups.
Other Reactions: The specific substituents also allow for other reactions. For instance, the hydroxyl group of p-nitrophenol is acidic and can undergo acid-base reactions. The benzyloxy group in Benzene, 1-nitro-4-(phenylmethoxy)- can be cleaved under certain conditions (e.g., hydrogenolysis) to yield p-nitrophenol.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular structure can be constructed.
¹H NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of Benzene (B151609), 1-nitro-4-(phenylmethoxy)-, distinct signals are observed for the protons of the two aromatic rings and the methylene (B1212753) bridge. The protons on the nitro-substituted benzene ring are generally shifted downfield due to the electron-withdrawing nature of the nitro group. For instance, the protons ortho to the nitro group appear at a chemical shift (δ) of approximately 8.22 ppm (doublet), while the protons ortho to the benzyloxy group are observed around 7.67 ppm (doublet). rsc.org The protons of the unsubstituted phenyl ring and the benzylic methylene protons typically appear at distinct chemical shifts, further confirming the molecular structure.
¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of Benzene, 1-nitro-4-(phenylmethoxy)- shows distinct resonances for each unique carbon atom. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded, appearing at a high chemical shift value around 147 ppm. rsc.org Conversely, the carbons of the benzyloxy group and the unsubstituted phenyl ring appear at characteristic chemical shifts. For example, the carbons of the nitro-substituted ring can be found at approximately 146.96, 123.64, and other values, while those of the phenyl ring are observed at different distinct positions. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.22 | d | Protons ortho to NO₂ |
| ¹H | 7.67 | d | Protons ortho to OCH₂Ph |
| ¹³C | 146.96 | s | C-NO₂ |
| ¹³C | 132.26 | d | Aromatic CH |
| ¹³C | 123.64 | d | Aromatic CH |
Table 1. Illustrative ¹H and ¹³C NMR data for Benzene, 1-nitro-4-(phenylmethoxy)-. Actual values can vary slightly depending on the solvent and experimental conditions. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzene, 1-nitro-4-(phenylmethoxy)- exhibits characteristic absorption bands that confirm its structure. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1591-1510 cm⁻¹ and 1345-1335 cm⁻¹, respectively. rsc.org The presence of the ether linkage (C-O-C) is indicated by stretching vibrations in the fingerprint region. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ range. rsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1591 - 1510 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1335 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ether (C-O-C) | Stretch | ~1250 |
| Aromatic C-H | Stretch | >3000 |
Table 2. Characteristic Infrared absorption bands for Benzene, 1-nitro-4-(phenylmethoxy)-. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of Benzene, 1-nitro-4-(phenylmethoxy)- is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions of the aromatic systems. The presence of the nitro group, a strong chromophore, and its conjugation with the benzene ring significantly influences the absorption maxima (λ_max). The spectrum typically shows strong absorption bands, and the exact position of these bands can be influenced by the solvent used for the analysis. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of Benzene, 1-nitro-4-(phenylmethoxy)-, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 229.23 g/mol . nist.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragments may include the loss of the nitro group or cleavage of the ether bond, resulting in characteristic fragment ions.
Computational Chemistry and Theoretical Investigations
Molecular Geometry Optimization
The geometry of a molecule is fundamental to its chemical behavior. For "Benzene, 1-nitro-4-(phenylmethoxy)-", computational methods such as Density Functional Theory (DFT) can be used to determine its most stable three-dimensional arrangement. These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Table 1: Predicted Optimized Geometrical Parameters for Benzene (B151609), 1-nitro-4-(phenylmethoxy)-
| Parameter | Predicted Value |
| C-C (aromatic) Bond Lengths | ~1.38-1.40 Å |
| C-N Bond Length | ~1.47 Å |
| N-O Bond Lengths | ~1.22 Å |
| C-O (ether) Bond Length | ~1.37 Å |
| O-C (benzyl) Bond Length | ~1.44 Å |
| C-H (aromatic) Bond Lengths | ~1.08 Å |
| C-H (benzyl) Bond Lengths | ~1.09 Å |
| C-N-O Bond Angle | ~118° |
| O-N-O Bond Angle | ~124° |
| C-O-C Bond Angle | ~118° |
Note: These values are predictions based on computational studies of structurally related molecules and may vary depending on the level of theory and basis set used in the calculation.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure of "Benzene, 1-nitro-4-(phenylmethoxy)-" that can be investigated computationally include the distribution of frontier molecular orbitals and the electrostatic potential.
HOMO-LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For "Benzene, 1-nitro-4-(phenylmethoxy)-", the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the phenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) moiety. This distribution facilitates intramolecular charge transfer from the benzyloxy group to the nitro group upon electronic excitation.
Table 2: Predicted HOMO-LUMO Energies and Energy Gap for Benzene, 1-nitro-4-(phenylmethoxy)-
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Energy Gap | 4.0 to 5.0 |
Note: These values are estimations based on computational studies of similar aromatic nitro compounds and ethers. The exact values can be influenced by the computational method employed. nih.govresearchgate.net
Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
In the MEP map of "Benzene, 1-nitro-4-(phenylmethoxy)-", the most negative potential (red) is expected to be located around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the benzene rings are predicted to have a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net
Spectroscopic Property Prediction
Computational methods can also be used to predict the spectroscopic properties of "Benzene, 1-nitro-4-(phenylmethoxy)-", such as its vibrational and electronic spectra. These theoretical spectra can be compared with experimental data to aid in the interpretation and assignment of spectral features.
Vibrational Frequencies (FT-IR)
Theoretical calculations of vibrational frequencies can provide a detailed understanding of the infrared (IR) spectrum of a molecule. By performing a frequency analysis on the optimized geometry, the various vibrational modes of "Benzene, 1-nitro-4-(phenylmethoxy)-" can be predicted.
Key predicted vibrational frequencies include the characteristic stretching vibrations of the nitro group, the ether linkage, and the aromatic rings. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear as strong bands in the IR spectrum. researchgate.netesisresearch.org
Table 3: Predicted Key Vibrational Frequencies for Benzene, 1-nitro-4-(phenylmethoxy)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretching (Aromatic) | 3100-3000 |
| C-H Stretching (Aliphatic) | 3000-2850 |
| C=C Stretching (Aromatic) | 1600-1450 |
| NO₂ Asymmetric Stretching | ~1520 |
| NO₂ Symmetric Stretching | ~1345 |
| C-O-C Asymmetric Stretching | ~1250 |
| C-O-C Symmetric Stretching | ~1040 |
| C-N Stretching | ~850 |
Note: These are predicted frequencies and may show some deviation from experimental values. The assignments are based on computational studies of related nitro and ether compounds. scirp.orgslideshare.net
Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of "Benzene, 1-nitro-4-(phenylmethoxy)-" is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. rsc.orguni-muenchen.deresearchgate.net The presence of the chromophoric nitro group and the conjugated π-system of the two benzene rings will likely result in strong absorptions in the UV region. msu.edu
Table 4: Predicted Electronic Absorption Data for Benzene, 1-nitro-4-(phenylmethoxy)-
| Transition | Predicted λ_max (nm) | Nature of Transition |
| Band I | ~300-340 | π → π* (Intramolecular Charge Transfer) |
| Band II | ~250-280 | π → π* (Benzene Ring) |
| Band III | ~220-240 | π → π* (Benzene Ring) |
Note: The predicted λ_max values are based on computational studies of similar aromatic compounds. The actual absorption maxima can be influenced by solvent effects. rsc.orguni-muenchen.deresearchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides a powerful lens for examining the detailed mechanisms of chemical reactions at a molecular level. For Benzene, 1-nitro-4-(phenylmethoxy)-, its synthesis is typically achieved via the Williamson ether synthesis, a classic SN2 reaction. masterorganicchemistry.com This process generally involves the reaction of a sodium or potassium salt of p-nitrophenol (p-nitrophenoxide) with a benzyl (B1604629) halide (e.g., benzyl bromide). Computational studies can map the entire reaction course, identifying the key energetic and structural features that govern the reaction's feasibility and rate. rsc.org
Transition State Characterization
The transition state (TS) is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration that is neither reactant nor product. For the SN2 synthesis of Benzene, 1-nitro-4-(phenylmethoxy)-, the transition state involves the simultaneous formation of the C-O bond from the attacking p-nitrophenoxide and the breaking of the C-Br bond of the benzyl bromide.
Computational methods, particularly density functional theory (DFT), are employed to locate this first-order saddle point on the potential energy surface. The characterization of a true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the bonds being formed and broken. masterorganicchemistry.com The geometry of this TS would show the central carbon atom of the benzyl group in a trigonal bipyramidal arrangement, with the incoming oxygen and outgoing bromine atoms as the axial ligands. masterorganicchemistry.com
Interactive Table 1: Illustrative Calculated Properties of the Transition State for the Synthesis of Benzene, 1-nitro-4-(phenylmethoxy)-
The following data is illustrative of typical results from a DFT (B3LYP/6-31G(d)) calculation and is not from a published experimental study.
Reaction Energetics and Pathways
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the reactants on one side and the products on the other. nih.gov This confirms that the identified TS correctly links the desired reactants and products.
Interactive Table 2: Illustrative Reaction Energetics Profile
The following data is illustrative and represents a hypothetical reaction energy profile.
Non-Covalent Interaction Analysis (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)
Beyond covalent bonds, non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and properties of molecules. For Benzene, 1-nitro-4-(phenylmethoxy)-, intramolecular NCIs, such as C-H···π, C-H···O, and potential π-π stacking between the two aromatic rings, can influence its preferred conformation.
Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds and interactions. rsc.org At a bond critical point (BCP) between two interacting atoms, the values of the electron density and its Laplacian (∇²ρ(r)) reveal the nature of the interaction. For non-covalent interactions, ρ(r) is typically low, and ∇²ρ(r) is positive, indicating a depletion of charge characteristic of closed-shell interactions (like van der Waals forces or hydrogen bonds). rsc.org
Non-Covalent Interaction (NCI) analysis provides a complementary, visual method for identifying NCIs. It is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the electron density reveals regions of interaction, which can be color-mapped onto the molecular surface to visualize stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric repulsion. researchgate.net
Interactive Table 3: QTAIM Parameters and Their Interpretation for Non-Covalent Interactions
Solvation Effects on Molecular Behavior (Polarizable Continuum Model - PCM)
The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects without the high computational cost of explicitly modeling individual solvent molecules. rsc.org
In PCM, the solute molecule is placed within a cavity embedded in a polarizable dielectric continuum that represents the bulk solvent. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This allows for the calculation of the free energy of solvation and the investigation of how properties change from the gas phase to a solution phase. For a polar molecule like Benzene, 1-nitro-4-(phenylmethoxy)-, moving to a polar solvent is expected to increase its stability and dipole moment.
Interactive Table 4: Illustrative Solvation Free Energies (ΔG_solv) using PCM
The following data is hypothetical, calculated at the PCM/B3LYP/6-31G(d) level of theory, to illustrate solvent effects.
Non-Linear Optical (NLO) Properties
Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are the basis for technologies like frequency doubling and optical switching. A common motif for NLO activity is a donor-π-acceptor (D-π-A) structure. researchgate.net Benzene, 1-nitro-4-(phenylmethoxy)- fits this model perfectly:
Donor (D): The phenylmethoxy group, which can donate electron density via resonance.
π-Bridge: The central benzene ring that facilitates electron delocalization.
Acceptor (A): The nitro group (-NO₂), a strong electron-withdrawing group.
This intramolecular charge transfer from the donor to the acceptor, mediated by the π-system, is responsible for a large change in dipole moment upon electronic excitation, leading to a significant NLO response. Key NLO properties that can be calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). researchgate.net A large β value is indicative of a strong NLO response.
Interactive Table 5: Illustrative Calculated NLO Properties
The following data is illustrative of typical results from a DFT calculation and is not from a published experimental study. The hyperpolarizability (β) is often reported in atomic units (a.u.).
Applications in Chemical Synthesis and Materials Science
Precursor for Diverse Aromatic Compounds
Benzene (B151609), 1-nitro-4-(phenylmethoxy)- is a strategic starting material for the synthesis of a variety of substituted aromatic compounds. The presence of the nitro group allows for its conversion into an amino group, a cornerstone transformation in aromatic chemistry, while the ether linkage can also be manipulated to introduce further functionality.
Synthesis of Anilines via Nitro Group Reduction
The reduction of the nitro group in Benzene, 1-nitro-4-(phenylmethoxy)- to an amine is a key transformation that yields 4-(phenylmethoxy)aniline (4-benzyloxyaniline). This reaction is fundamental for introducing a nucleophilic amino group onto the benzene ring, which can then be used for a wide range of subsequent chemical modifications. Several methods are available for this reduction, each with its own advantages.
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal reductants in acidic media. semanticscholar.orgscispace.com For instance, stannous chloride (SnCl₂) is a well-known reagent for reducing aromatic nitro compounds to their corresponding anilines under mild conditions. semanticscholar.org This method has been reported for the reduction of 4-benzyloxynitrobenzene to 4-benzyloxyaniline. semanticscholar.org A related compound, 4-benzyloxy-3-chloronitrobenzene, has been effectively reduced to 4-benzyloxy-3-chloroaniline (B1332019) in high yield using stannous chloride in acidic aqueous ethanol (B145695), a process that proceeds without the cleavage of the benzyl (B1604629) or chloro groups. semanticscholar.org
Another common method involves the use of iron (Fe) in the presence of an acid, such as hydrochloric acid (HCl). shaalaa.com This method is often preferred in industrial settings due to the lower cost of iron scrap compared to tin. stackexchange.com The reaction with Fe/HCl is considered efficient as the iron(II) chloride (FeCl₂) formed can be hydrolyzed, regenerating the acid and thus requiring only a catalytic amount to initiate the reaction. shaalaa.comstackexchange.com
Table 1: Methods for the Reduction of Benzene, 1-nitro-4-(phenylmethoxy)- and Related Compounds
| Starting Material | Reducing Agent/Catalyst | Solvent/Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O, HCl | Ethanol/Water | 4-Benzyloxy-3-chloroaniline | High | semanticscholar.org |
| Nitrobenzene (B124822) | Fe, HCl | - | Aniline | - | shaalaa.com |
| 4-Nitroacetophenone | Sn, HCl | - | 4-Aminoacetophenone | 46.3% | scispace.com |
| 4-Nitroacetophenone | Zn, NH₄Cl | Water | 4-Aminoacetophenone | 25% | scispace.com |
Formation of Other Functionalized Benzene Derivatives
Beyond the synthesis of anilines, Benzene, 1-nitro-4-(phenylmethoxy)- can be a precursor to other functionalized benzene derivatives. The benzyloxy ether linkage, while generally stable under many reduction conditions, can be cleaved under specific, often harsh, acidic conditions. masterorganicchemistry.comlibretexts.orgyoutube.com The cleavage of ethers, particularly benzyl ethers, can be achieved using strong acids like HBr or HI. libretexts.orgopenstax.org This reaction proceeds through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. masterorganicchemistry.comopenstax.org Cleavage of the C-O bond in Benzene, 1-nitro-4-(phenylmethoxy)- would lead to the formation of 4-nitrophenol (B140041) and a benzyl halide. The resulting 4-nitrophenol can then be used in further synthetic transformations. For example, 4-phenoxyphenols have been synthesized via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and hydroquinone, followed by reduction of the nitro group. shaalaa.com
Substrate for Mechanistic Organic Chemistry Studies
The electronic properties of Benzene, 1-nitro-4-(phenylmethoxy)- make it a suitable substrate for investigating the mechanisms of certain organic reactions, particularly nucleophilic aromatic substitution.
Investigation of Nucleophilic Aromatic Substitution (SₙAr) Reactions
Nucleophilic aromatic substitution (SₙAr) is a key reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. libretexts.orgyoutube.com The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comyoutube.com
Benzene, 1-nitro-4-(phenylmethoxy)- possesses a nitro group, which strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. While the benzyloxy group itself is not a typical leaving group in SₙAr reactions, the principles of SₙAr can be studied using related substrates where a good leaving group (like a halide) is present at the ipso-position relative to the activating nitro group. For example, the reaction of p-chloronitrobenzene with a nucleophile proceeds via an addition-elimination mechanism to form the substituted product. youtube.com The kinetics and mechanism of SₙAr reactions have been studied in detail using compounds like 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, which provides insights into the electronic and solvent effects on the reaction pathway. nih.gov The reactivity in SₙAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent system. nih.govresearchgate.net The study of such reactions helps in understanding the transition from a polar SₙAr mechanism to a single electron transfer (SET) mechanism for more basic nucleophiles. nih.gov
Table 2: General Conditions for SₙAr Reactions
| Substrate Type | Nucleophile | Conditions | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Aromatic halide with ortho/para nitro group | Alkoxide, Amine, etc. | Heat, Polar aprotic solvent | Substituted aromatic compound | Formation of Meisenheimer complex | libretexts.orgyoutube.com |
| 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Substituted anilines | MeOH–Me₂SO mixtures | N-Aryl-2,6-bis(trifluoromethanesulfonyl)-4-nitroaniline | Mechanistic change with nucleophile basicity | nih.gov |
| 1-chloro-2,4-dinitrobenzene | Biothiols | Aqueous media | 1-S-biothiol-2,4-dinitrobenzene | Borderline concerted/stepwise mechanism | researchgate.net |
Potential in Material Science
The photochemical properties of nitroaromatic compounds suggest potential applications in materials science, particularly in the field of polymer chemistry.
Photoinitiator in Polymerization Reactions
Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. researchgate.netrsc.org The ability of a compound to act as a photoinitiator is directly related to its UV-visible absorption spectrum. Nitrobenzene and its derivatives are known to absorb UV light. nih.govrsc.org The absorption spectrum of nitrobenzene shows distinct bands in the UVB and UVC regions, with a weaker absorption in the UVA region. nih.gov Specifically, absorptions have been observed around 340 nm, 250–270 nm, and 200 nm in various solvents. nih.gov For instance, 4-nitrobenzaldehyde (B150856) exhibits a characteristic absorption band around 270-280 nm. researchgate.netresearchgate.net The absorption of UV light by Benzene, 1-nitro-4-(phenylmethoxy)-, which has a maximum absorption wavelength (λmax) of 294 nm in hexane, could potentially lead to the generation of reactive species capable of initiating polymerization. nih.gov
The photolysis of ortho-nitrobenzyl derivatives is a well-studied process where light absorption leads to the cleavage of a C-H bond and subsequent release of a leaving group. researchgate.net This process highlights the photochemical reactivity of nitrobenzyl systems. While direct evidence for the use of Benzene, 1-nitro-4-(phenylmethoxy)- as a photoinitiator in polymerization is not extensively documented in the provided search results, its structural similarity to other photochemically active nitro compounds and its UV absorption characteristics suggest it could be a candidate for such applications, warranting further investigation. nih.govnih.gov
Table 3: UV Absorption Data for Benzene, 1-nitro-4-(phenylmethoxy)- and Related Compounds
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| Benzene, 1-nitro-4-(phenylmethoxy)- | 294 | Hexane | nih.gov |
| Nitrobenzene | ~250-270 | Various | nih.gov |
| 4-Nitrobenzaldehyde | ~270-280 | Various | researchgate.netresearchgate.net |
Development of Functional Organic Materials
The compound Benzene, 1-nitro-4-(phenylmethoxy)-, also known as 4-benzyloxynitrobenzene, serves as a valuable precursor in the synthesis of functional organic materials. Its molecular architecture, featuring a nitro group (a strong electron-withdrawing group) and a phenylmethoxy (benzyloxy) group, makes it a candidate for creating materials with specific optical and responsive properties. Research in this area has primarily focused on leveraging these functional groups to develop materials for nonlinear optics (NLO) and photo-responsive applications.
The core structure of 4-benzyloxynitrobenzene is particularly relevant for creating "push-pull" systems, which are essential for second-order NLO materials. In these systems, an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. The nitro group in 4-benzyloxynitrobenzene acts as a potent electron acceptor. This inherent electronic asymmetry is a key requirement for materials to exhibit a significant NLO response. rsc.org
One notable area of research has been the synthesis of tolane derivatives for NLO applications. For instance, a novel NLO material, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, was synthesized using a derivative of 4-benzyloxynitrobenzene. umass.edu This highlights the utility of the 4-benzyloxynitrobenzene framework as a building block. The resulting tolane derivative demonstrated promising NLO properties, with one of its crystal forms showing a second-harmonic generation (SHG) efficiency approximately ten times greater than that of the benchmark NLO material, meta-nitroaniline. umass.edu The formation of a non-centrosymmetric crystal structure, which is crucial for second-order NLO effects, was facilitated by hydrogen bonding. umass.edu
Furthermore, the broader class of o-nitrobenzyl derivatives, to which 4-benzyloxynitrobenzene belongs, is extensively used in polymer and materials science to create photo-responsive or photodegradable materials. umass.edu The o-nitrobenzyl group can be cleaved upon UV irradiation, a property that allows for the precise alteration of material properties with light. This functionality has been harnessed in several ways:
Photodegradable Hydrogels: Cross-linkers based on o-nitrobenzyl derivatives have been used to create hydrogels that can be degraded upon exposure to light. umass.edu
Thin Film Patterning: Polymers with o-nitrobenzyl functional groups in their side chains can be used to create patterned thin films. umass.edu
Photocleavable Block Copolymers and Bioconjugates: The photo-labile nature of the o-nitrobenzyl group is also employed in the design of block copolymers and bioconjugates that can be cleaved with light. umass.edu
While direct polymerization of Benzene, 1-nitro-4-(phenylmethoxy)- has not been extensively reported, its derivatives are incorporated into polymeric structures to impart specific functionalities. For example, photorefractive polymers, another class of functional organic materials, often consist of a photoconductive polymer matrix doped with NLO chromophores, which are typically molecules with strong electron donor and acceptor groups. mdpi.com The structural motif of 4-benzyloxynitrobenzene makes it a suitable candidate for designing such NLO chromophores.
The research findings on materials derived from or related to 4-benzyloxynitrobenzene are summarized in the tables below.
Table 1: Research Findings on a Functional Material Derived from 4-Benzyloxynitrobenzene
| Functional Material | Precursor Moiety | Key Finding | Application Area |
| Ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate | 4-Benzyloxynitrobenzene | A non-centrosymmetric crystal form exhibits second-harmonic generation (SHG) efficiency ~10x that of meta-nitroaniline. umass.edu | Nonlinear Optics (NLO) |
Table 2: General Applications of the o-Nitrobenzyl Group in Materials Science
| Application | Material Type | Functional Principle |
| Photodegradable Scaffolds | Hydrogels | Light-induced cleavage of o-nitrobenzyl-based cross-linkers. umass.edu |
| Surface Modification | Thin Films, Self-Assembled Monolayers | Patterning and control of surface energy via photocleavage of o-nitrobenzyl groups. umass.edu |
| Smart Polymers | Block Copolymers | Synthesis of polymers that change their structure in response to light. umass.edu |
Environmental Fate and Remediation Research
Degradation Mechanisms in Environmental Systems
The chemical structure of nitroaromatic compounds, characterized by a stable benzene (B151609) ring and an electron-withdrawing nitro group, renders them generally resistant to oxidative degradation. asm.org However, various environmental processes can contribute to their breakdown.
Microorganisms have evolved diverse strategies to break down nitroaromatic compounds, often using them as a source of carbon, nitrogen, and energy. asm.org The biodegradation of these compounds can proceed through several key enzymatic pathways.
A primary strategy involves the reduction of the nitro group. nih.gov This is often the initial step and is catalyzed by enzymes called nitroreductases. nih.gov This process involves a six-electron reduction that sequentially transforms the nitro group (NO₂) into nitroso (NO), N-hydroxylamino (NHOH), and finally amino (NH₂) functional groups. nih.gov In some bacteria, this reduction can provide a source of nitrogen for growth. nih.gov
Another major pathway involves the oxidative removal of the nitro group. This can be accomplished by different types of enzymes:
Monooxygenases can add a single oxygen atom, leading to the elimination of the nitro group from compounds like nitrophenols. nih.gov
Dioxygenases insert two hydroxyl groups into the aromatic ring, which can trigger the spontaneous release of the nitro group as nitrite (B80452). nih.gov
Some bacteria have developed highly specific pathways. For example, the degradation of 2,4-dinitrotoluene (B133949) involves a dioxygenase that initiates the removal of a nitro group, forming methylnitrocatechol, which is then further degraded. nih.gov
| Degradation Strategy | Key Enzyme Type | Initial Reaction | Example Substrates |
|---|---|---|---|
| Reductive Pathway | Nitroreductase | Reduction of the nitro group to an amino group. nih.gov | Nitrobenzene (B124822), 4-Nitrotoluene. nih.gov |
| Oxidative Pathway (Monooxygenase) | Monooxygenase | Addition of a single oxygen atom and elimination of the nitro group. nih.gov | Nitrophenols. nih.gov |
| Oxidative Pathway (Dioxygenase) | Dioxygenase | Insertion of two hydroxyl groups, leading to nitrite elimination. nih.gov | Nitrobenzene, 2,4-Dinitrotoluene. nih.govnih.gov |
| Hydride Addition | Hydride Transferase | Reduction of the aromatic ring to form a Meisenheimer complex, followed by nitrite elimination. nih.gov | 2,4,6-Trinitrophenol (Picric Acid). nih.gov |
Sunlight can be a significant driver of the degradation of nitroaromatic compounds in the environment. wikipedia.org This process, known as photolysis or photo-oxidation, can occur through direct absorption of light energy or through reactions with photochemically generated reactive species. wikipedia.orgdss.go.th
The absorption of UV light can lead to the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). dss.go.th These radicals are powerful oxidants that can attack the aromatic ring, leading to its breakdown. nih.gov The photolysis of nitroaromatics can produce a range of byproducts, including nitrophenols, and can lead to the release of nitrite ions. dss.go.thnih.gov
The presence of other substances in water can influence the rate of photo-oxidation. For instance, nitrate (B79036) ions, when irradiated with UV light, can also produce hydroxyl radicals, potentially enhancing the degradation of organic pollutants. dss.go.th However, nitrate can also act as an inner filter, absorbing light that could otherwise directly degrade the pollutant. dss.go.th Studies on nitrophenols have shown that their photo-oxidation can initially lead to products that are even more strongly colored than the parent compound before eventual fragmentation into smaller, non-absorbing molecules. acs.org
Hydrolysis is a chemical reaction with water that can break down certain compounds. For many nitroaromatic compounds, the direct hydrolytic cleavage of the nitro group from the benzene ring is a slow process under typical environmental pH conditions. nih.gov
However, for Benzene, 1-nitro-4-(phenylmethoxy)-, the ether linkage (phenylmethoxy group) presents a potential site for hydrolysis. Studies on benzyl (B1604629) phenyl ether, a similar structural model, show that it undergoes hydrolysis under high-temperature liquid water conditions to yield phenol (B47542) and benzyl alcohol. ccspublishing.org.cnresearchgate.net This reaction is reported to be catalyzed by hydronium ions from the natural dissociation of water. researchgate.net While these conditions are more extreme than typical surface water, it points to a potential, albeit likely slow, abiotic degradation pathway for Benzene, 1-nitro-4-(phenylmethoxy)- that involves the cleavage of its ether bond.
Monitoring and Detection in Environmental Samples
The ability to accurately detect and quantify nitroaromatic compounds in environmental samples like water and soil is crucial for assessing contamination and managing risk. Spectroscopic methods are particularly valuable for this purpose due to their sensitivity and potential for on-site analysis. spectroscopyonline.com
Several spectroscopic techniques are employed for the detection of nitroaromatic compounds.
UV-Visible (UV-Vis) Spectroscopy is a common method that relies on the principle that nitroaromatic compounds absorb light in the ultraviolet and visible regions of the spectrum. stackexchange.com The absorption maximum for nitrobenzene, for example, is around 265-266 nm in neutral water. stackexchange.com While simple, the selectivity of UV-Vis can be limited in complex environmental samples where many different compounds might absorb light at similar wavelengths. researchgate.net
Fluorescence Spectroscopy offers another detection route. mdpi.com This technique measures the light emitted from a compound after it absorbs light. Detection often relies on a "turn-off" or quenching mechanism, where the presence of the nitroaromatic compound (an electron acceptor) decreases the fluorescence of a sensor molecule. mdpi.com This method can be highly sensitive. mdpi.com
Infrared (IR) Spectroscopy , often combined with an extraction technique like solid-phase microextraction (SPME), can be used to identify and quantify nitroaromatics in water. acs.org This method has been successfully applied to detect compounds like TNT in contaminated soil samples. acs.org
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive and specific technique for detecting trace amounts of nitroaromatic pollutants. optica.orgnih.gov SERS dramatically enhances the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, providing a unique vibrational fingerprint for identification. researchgate.net This technique has been used to detect various nitroaromatic explosives and their analogues at very low concentrations. rsc.orgrsc.org
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| UV-Visible Spectroscopy | Measures light absorption by the analyte. stackexchange.com | Simple, cost-effective. researchgate.net | Limited selectivity in complex mixtures. researchgate.net |
| Fluorescence Spectroscopy | Measures light emission, often via a quenching mechanism. mdpi.com | High sensitivity and selectivity. mdpi.com | Not all nitroaromatics are suitable; potential for interference. mdpi.com |
| Infrared (IR) Spectroscopy | Measures absorption of infrared light, identifying functional groups. acs.org | Provides structural information; can be paired with extraction methods. acs.org | May require sample preparation; water can interfere. acs.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman scattering signal of molecules on metal nanostructures. optica.org | Extremely high sensitivity and specificity (molecular fingerprint). researchgate.netrsc.org | Requires specialized substrates; can be complex to implement. optica.org |
Biological Activity and Mechanistic Toxicology Research
Bioactivation and Metabolism of Nitroaromatic Compounds
The metabolism of nitroaromatic compounds is a critical prerequisite for their biological effects. nih.gov These compounds are generally metabolized via two main pathways: oxidative and reductive. The reductive pathway is considered toxicologically more significant as it generates reactive intermediates responsible for their adverse effects. cdc.gov
This bioactivation process is often initiated by the reduction of the nitro group, a reaction catalyzed by various enzymes, including NAD(P)H-dependent nitroreductases found in bacteria and mammalian tissues. scielo.broup.com The reduction occurs in a stepwise manner:
Nitro to Nitroso: The nitro group is first reduced to a nitroso (-N=O) intermediate.
Nitroso to Hydroxylamine (B1172632): Further reduction yields a hydroxylamino (-NHOH) derivative. nih.gov
Hydroxylamine to Amine: The final step is the reduction to the corresponding amino (-NH₂) compound. nih.gov
The intermediates, particularly the hydroxylamino derivatives, are highly reactive and considered the ultimate toxicants for many nitroaromatic compounds. oup.com In the context of Benzene (B151609), 1-nitro-4-(phenylmethoxy)-, its metabolism would be expected to follow this general pathway, leading to the formation of reactive hydroxylamine species within biological systems.
| Metabolic Pathway | Key Enzymes | Resulting Products | Toxicological Significance |
| Reductive Pathway | Nitroreductases (e.g., in gut microflora, hepatic microsomes) cdc.govscielo.br | Nitroso compounds, Hydroxylamino derivatives, Amino compounds nih.gov | Generates highly reactive intermediates responsible for toxicity and mutagenicity. oup.com |
| Oxidative Pathway | Cytochrome P450 cdc.gov | Nitrophenols, Aminophenols (often conjugated for excretion) cdc.gov | Generally considered a detoxification pathway. |
Mechanisms of Biological Interaction (Excluding Dosage/Administration)
The reactive metabolites generated during the bioactivation of nitroaromatic compounds can interact with cellular components through several mechanisms.
The metabolic reduction of the nitro group can proceed via a one-electron transfer mechanism, forming a nitro anion radical. tandfonline.com This radical is highly reactive towards molecular oxygen. scispace.com In an aerobic environment, this radical can transfer its extra electron to oxygen, forming a superoxide (B77818) anion radical (O₂⁻), a primary reactive oxygen species (ROS), while regenerating the parent nitroaromatic compound. tandfonline.comnih.gov This process, known as futile cycling, can lead to a significant accumulation of ROS and subsequent oxidative stress. epa.gov Studies on various nitrobenzene (B124822) derivatives confirm their ability to accept electrons and react with molecular oxygen, leading to the production of superoxide and hydrogen peroxide. scispace.com
The highly electrophilic intermediates formed during metabolism, such as arylhydroxylamines and the nitrenium ions (-N⁺) they can generate, are capable of covalently binding to nucleophilic sites on cellular macromolecules. oup.com This includes critical targets like DNA and proteins. oup.comnih.gov
DNA Adducts: The interaction of these metabolites with DNA can form DNA adducts, which can lead to mutations, including transitions, transversions, and frameshifts, if not repaired. nih.gov This genotoxic potential is a hallmark of many nitroaromatic compounds. oup.comnih.gov
Protein Binding: Covalent binding to proteins can impair their function, leading to cytotoxicity. oup.com For example, protein adducts of benzene metabolites have been observed in the blood and bone marrow of exposed animals. nih.gov Furthermore, non-covalent interactions are also significant. The nitro group itself can participate in so-called π-hole interactions, where the positive electrostatic potential on the nitrogen atom interacts favorably with electron-rich lone pairs on oxygen or sulfur atoms within protein structures, contributing to binding affinity. nih.gov
As described previously, the futile redox cycling of nitroaromatic compounds is a major source of reactive oxygen species. epa.gov The resulting oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, can cause widespread cellular damage. Benzene and its metabolites are known to induce oxidative stress by generating ROS, leading to lipid peroxidation and damage to macromolecules. nih.govnih.gov This oxidative damage is considered a key mechanism underlying the toxicity of benzene-related compounds. nih.govnih.gov The continuous generation of free radicals during the metabolic processing of nitrobenzene can injure a variety of tissues. cdc.gov
Structure-Activity Relationships in Nitroaromatic Compounds
The toxicity and biological activity of nitroaromatic compounds are governed by their chemical structure. nih.govresearchgate.net Key factors influencing these relationships include:
Number and Position of Nitro Groups: The electron-withdrawing nature of the nitro group is a dominant factor. scielo.brmdpi.com The number of nitro groups and their position on the aromatic ring significantly affect the compound's electrophilicity and reduction potential, which in turn influences the rate of metabolic activation and reactivity. nih.gov
Other Substituents: The presence of other functional groups on the aromatic ring modifies the electronic properties and steric hindrance of the molecule. For Benzene, 1-nitro-4-(phenylmethoxy)-, the large phenylmethoxy group at the para position will influence its lipid solubility, partitioning into membranes, and interaction with the active sites of metabolic enzymes.
Electrophilicity: Quantitative structure-activity relationship (QSAR) studies have shown that the toxicity of nitrobenzenes often correlates with their electrophilicity, which can be described by parameters like the energy of the lowest unoccupied molecular orbital (Eʟᴜᴍᴏ). nih.gov
These structural factors collectively determine the compound's ability to undergo reductive activation, generate ROS, and form adducts with biological targets. researchgate.net
Preclinical Research Applications (Excluding Dosage/Administration)
In preclinical research, Benzene, 1-nitro-4-(phenylmethoxy)- is primarily used as a laboratory chemical and an intermediate in chemical synthesis. industrialchemicals.gov.au Its properties make it suitable for use in various analytical and synthetic applications. For instance, it can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods, which are scalable and can be adapted for the isolation of impurities in preparative separations or for pharmacokinetic studies. sielc.com Its use as a building block in the synthesis of more complex molecules, such as dyes and colorants via its reduction to p-anisidine, is also a reported application. industrialchemicals.gov.au
Model Compound in Drug Design and Metabolism Studies
Intermediate in Pharmaceutical and Agrochemical Synthesis
The primary documented utility of Benzene, 1-nitro-4-(phenylmethoxy)- lies in its role as a chemical intermediate, particularly in the synthesis of more complex molecules for the pharmaceutical industry. The nitro group of the compound can be readily reduced to an amine, yielding 4-benzyloxyaniline. This transformation is a critical step, as 4-benzyloxyaniline serves as a versatile building block in the construction of various drug candidates. google.com
A notable application of 4-benzyloxyaniline is in the synthesis of a series of N-type voltage-sensitive calcium channel (VSCC) blockers. acs.orgnih.gov These compounds have been investigated for their potential as neurotherapeutic agents with anticonvulsant and analgesic properties. acs.orgnih.gov For instance, 4-benzyloxyaniline is a key precursor for the synthesis of piperidine-based structures that exhibit potent in vitro and in vivo activities. acs.orgnih.gov The synthesis of these complex molecules often involves the reaction of 4-benzyloxyaniline with other chemical entities to build the final pharmacologically active compound. prepchem.com
While its use in pharmaceutical synthesis is documented, there is no specific information available in the scientific literature regarding the application of Benzene, 1-nitro-4-(phenylmethoxy)- or its derivative, 4-benzyloxyaniline, as an intermediate in the synthesis of agrochemicals.
| Intermediate | Precursor Compound | Application | Reference |
| 4-Benzyloxyaniline | Benzene, 1-nitro-4-(phenylmethoxy)- | Synthesis of N-type calcium channel blockers | acs.orgnih.gov |
| 4-Benzyloxyaniline Hydrochloride | 4-Benzyloxyaniline | Organic synthesis raw material | google.com |
Investigation of Anti-tumor and Antimicrobial Properties
There is currently no direct scientific evidence from in vitro or in vivo studies to support any intrinsic anti-tumor or antimicrobial properties of Benzene, 1-nitro-4-(phenylmethoxy)-. While the broader class of nitroaromatic compounds has been a subject of investigation for such activities, and some benzyloxy derivatives have shown biological effects, specific research focused on the anti-tumor and antimicrobial potential of Benzene, 1-nitro-4-(phenylmethoxy)- has not been reported in the available scientific literature. Therefore, any claims regarding its efficacy in these areas would be unsubstantiated.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-nitro-4-(phenylmethoxy)benzene, and how are reaction conditions optimized?
- Methodology :
- Route 1 : Nucleophilic aromatic substitution between 4-nitroiodobenzene and benzyl alcohol under alkaline conditions (e.g., K₂CO₃/DMF, 80–100°C) .
- Route 2 : Etherification of 4-nitrophenol with benzyl chloride using phase-transfer catalysis (e.g., tetrabutylammonium bromide, NaOH/H₂O) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of nitro precursor to benzylating agent) and temperature to minimize by-products (e.g., di-alkylated products).
Q. How is 1-nitro-4-(phenylmethoxy)benzene characterized structurally and purity-assessed?
- Techniques :
- NMR : -NMR (δ 8.2–8.4 ppm for aromatic protons adjacent to nitro group; δ 5.1 ppm for benzyloxy CH₂).
- MS : Molecular ion peak at m/z 245 (C₁₃H₁₁NO₃⁺) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
Q. What are the key physicochemical properties relevant to laboratory handling?
- Data :
- Molecular Weight : 245.23 g/mol .
- Hazards : Irritant (Xi classification); avoid inhalation and direct contact .
- Solubility : Soluble in DMSO, acetone; sparingly soluble in water (<0.1 mg/mL).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in 1-nitro-4-(phenylmethoxy)benzene?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density maps. The nitro group’s electron-withdrawing nature directs electrophilic substitution to the meta position relative to the benzyloxy group.
- Compare with experimental results (e.g., nitration or reduction studies) to validate computational models .
Q. What advanced techniques resolve contradictions in reported thermal stability data?
- Methodology :
- Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition thresholds.
- Couple with GC-MS to identify degradation by-products (e.g., nitrobenzene derivatives) .
Q. How is 1-nitro-4-(phenylmethoxy)benzene detected in environmental matrices, and what are its degradation pathways?
- Analytical Workflow :
- Extraction : Solid-phase extraction (SPE) from water samples using C18 cartridges.
- Quantification : HPLC-MS/MS (MRM transition m/z 245 → 183 for nitro group cleavage).
- Degradation : Advanced oxidation processes (e.g., UV/H₂O₂) generate intermediates like 4-benzyloxyaniline, identified via high-resolution MS .
Q. What strategies improve crystallinity for X-ray diffraction studies of derivatives?
- Crystallization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
